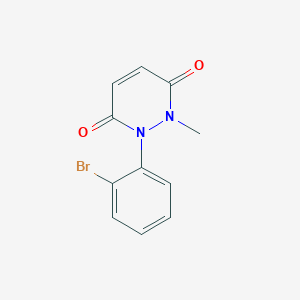
Benzenemethanamine, N-decyl-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-decyl-N-(phenylmethyl)- is an organic compound with the molecular formula C23H33N It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a decyl group and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-decyl-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with decyl bromide and benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-decyl-N-(phenylmethyl)- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-decyl-N-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the decyl or phenylmethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted benzenemethanamines depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-decyl-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-decyl-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: This compound has a similar structure but lacks the decyl group.
Benzenemethanamine, N-methyl-N-(phenylmethyl)-: This compound has a methyl group instead of a decyl group.
Benzenemethanamine, N,N-dimethyl-: This compound has two methyl groups instead of a decyl and phenylmethyl group.
Uniqueness
Benzenemethanamine, N-decyl-N-(phenylmethyl)- is unique due to the presence of the long decyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
52986-64-8 |
|---|---|
Fórmula molecular |
C24H35N |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N,N-dibenzyldecan-1-amine |
InChI |
InChI=1S/C24H35N/c1-2-3-4-5-6-7-8-15-20-25(21-23-16-11-9-12-17-23)22-24-18-13-10-14-19-24/h9-14,16-19H,2-8,15,20-22H2,1H3 |
Clave InChI |
YZSXEMUBZFHXFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


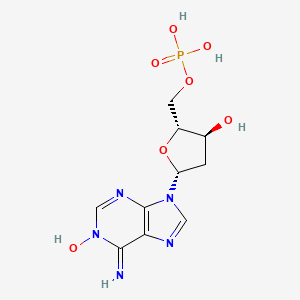
![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
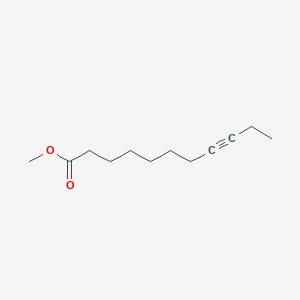
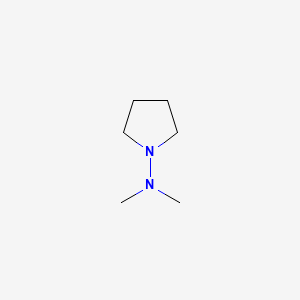
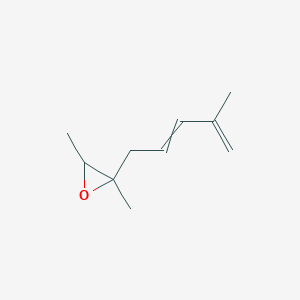
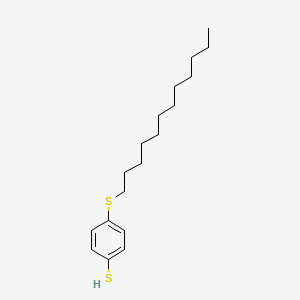
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
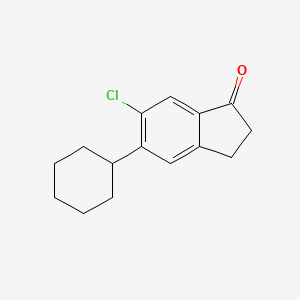
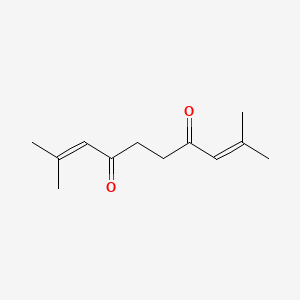
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)


